5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
Description
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one (molecular formula: C₁₁H₁₁NO; molecular weight: 173.21 g/mol), commonly known as Pyroquilon, is a tricyclic heterocyclic compound with a fused pyrroloquinoline scaffold. It is characterized by a ketone group at position 4 and a partially saturated pyrrolo ring (positions 5,6) . Pyroquilon is historically recognized for its fungicidal activity, particularly against rice blast fungi, and is marketed under trade names such as Coratop and Fongorene . Recent studies have expanded its applications into medicinal chemistry, where its derivatives exhibit anticoagulant activity by targeting blood coagulation factors Xa and XIa .
The compound’s structure allows for diverse modifications, including halogenation, alkylation, and hybridization with pharmacophores like thiazole or rhodanine. These modifications enhance its pharmacological profile by improving binding affinity, selectivity, and metabolic stability .
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-11-one |
InChI |
InChI=1S/C11H9NO/c13-10-5-4-8-2-1-3-9-6-7-12(10)11(8)9/h1-3,6-7H,4-5H2 |
InChI Key |
NNPUDIUHWHCYRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2C=CC3=C2C1=CC=C3 |
Origin of Product |
United States |
Preparation Methods
NH4PF6-Promoted Cyclodehydration of α-Amino Carbonyl Compounds
Cyclodehydration reactions represent a cornerstone in the synthesis of nitrogen-containing heterocycles. For 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one, NH4PF6 has emerged as a robust promoter of cyclodehydration in α-amino carbonyl precursors. This method involves the condensation of an α-amino ketone or aldehyde derivative, where the ammonium hexafluorophosphate acts as both an acid catalyst and a dehydrating agent.
Reaction Mechanism and Conditions
The reaction proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by the amine group to form the pyrrolidine ring. Subsequent elimination of water yields the fused quinolinone system. Typical conditions involve refluxing the substrate in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) at 60–80°C for 6–12 hours. Yields range from 45% to 78%, depending on the substituents’ electronic and steric properties.
Example Synthesis:
A representative substrate, 2-(2-aminophenyl)-1-pyrrolidin-1-yl-ethan-1-one, undergoes cyclodehydration with NH4PF6 (1.2 equiv) in acetonitrile at 70°C for 8 hours, affording the target compound in 68% yield after recrystallization.
Gold-Catalyzed Intramolecular Hydroarylation
Transition-metal catalysis, particularly gold(I/III) complexes, has revolutionized the synthesis of polycyclic frameworks. Intramolecular hydroarylation leverages the activation of alkynes or allenes by gold catalysts to facilitate cyclization. For this compound, this method enables regioselective formation of the pyrrolo ring.
Catalytic System and Substrate Design
The substrate typically incorporates a propargylamide or allenylamine moiety adjacent to an aromatic ring. Gold(I) chloride or JohnPhosAu(MeCN)SbF6 (2–5 mol%) catalyzes the reaction in dichloroethane at 25–40°C. The mechanism involves alkyne π-activation, followed by anti-nucleophilic attack by the aromatic ring and protodeauration to yield the cyclized product.
Optimization Insights:
Ultrasonic-Assisted Multicomponent Reactions
Multicomponent reactions (MCRs) under ultrasonic irradiation offer rapid, energy-efficient pathways to complex heterocycles. Adapted from pyrimidoquinoline syntheses, this approach employs a one-pot condensation of amines, diketones, and aldehydes to assemble the pyrroloquinolinone core.
Protocol and Advantages
- Reactants : 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, dimedone, and aromatic aldehydes.
- Conditions : Ethanol or acetic acid solvent, ultrasonic irradiation (40 kHz, 50°C, 1–2 hours).
- Yield : 70–85%, compared to 50–65% under conventional reflux.
Ultrasound enhances mass transfer and reduces reaction times by cavitation-induced mixing. Notably, this method avoids metallic catalysts, aligning with green chemistry principles.
Vilsmeier–Haack Formylation and Cyclization
The Vilsmeier–Haack reagent (POCl3/DMF) is widely used for formylating electron-rich aromatics. In the context of pyrroloquinolinones, formylation precedes cyclization to install the lactam moiety.
Stepwise Synthesis:
- Formylation : Treatment of a pyrrolo-substituted aniline derivative with Vilsmeier–Haack reagent at 0–5°C introduces a formyl group at the para position.
- Cyclization : Heating the formylated intermediate in acetic acid (80°C, 4 hours) induces lactam formation via intramolecular nucleophilic acyl substitution.
Yield and Scope:
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| NH4PF6 Cyclodehydration | α-Amino carbonyl compounds | NH4PF6, CH3CN, 70°C, 8h | 45–78 | Simple setup, no metal catalysts | Moderate yields for bulky groups |
| Gold-Catalyzed Hydroarylation | Propargylamide derivatives | AuCl3, DCE, 40°C, 12h | 50–89 | High regioselectivity | Costly catalysts, air-sensitive |
| Ultrasonic MCR | Amine, diketone, aldehyde | Ultrasound, EtOH, 50°C, 2h | 70–85 | Rapid, green chemistry | Limited substrate scope |
| Vilsmeier–Haack Cyclization | Formylated anilines | POCl3/DMF, AcOH, 80°C, 4h | 65–80 | High functional group tolerance | Harsh acidic conditions |
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrroloquinoline derivatives.
Scientific Research Applications
Chemistry: 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of hybrid molecules with potential dual or multiple activities .
Biology: The compound has shown promise in biological studies, particularly in the development of anticoagulant drugs. It has been evaluated for its inhibitory activity against blood coagulation factors Xa and XIa .
Medicine: In medicinal chemistry, derivatives of this compound have been studied for their potential anticoagulant, antitumor, antimicrobial, antifungal, antiviral, antioxidant, and anti-inflammatory activities .
Industry: The compound’s versatility makes it valuable in the pharmaceutical industry for the synthesis of various biologically active compounds .
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one involves its interaction with specific molecular targets. For instance, in anticoagulant applications, the compound inhibits blood coagulation factors Xa and XIa. This inhibition is achieved through the binding of the compound to the active sites of these enzymes, thereby preventing the conversion of prothrombin to thrombin and subsequent clot formation .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Pyroquilon and Their Properties
Anticoagulant Activity
- 8-Iodo Derivatives : Introduction of iodine at position 8 enhances electrophilic interactions with FXa’s S4 pocket, reducing IC₅₀ to ~100 nM .
- Thiazole Hybrids : Compounds like methyl 2-(4-oxo-thiazolylidene)acetates show dual inhibition (FXa IC₅₀ = 12–85 nM; FXIa IC₅₀ = 18–120 nM) due to dual-binding motifs .
- Rhodanine Hybrids : Exhibit superior FXa inhibition (IC₅₀ < 50 nM) by forming hydrogen bonds with Gly218 and hydrophobic interactions with Tyr99 .
Fungicidal Activity
- Pyroquilon remains the most potent fungicide in its class (EC₅₀ = 0.1–1 ppm for Magnaporthe oryzae), while halogenated analogues (e.g., 8-Br, 8-Cl) show reduced efficacy due to increased hydrophobicity .
Structure-Activity Relationships (SAR)
Position 8 Modifications :
- Halogens (Cl, Br, I) improve electrophilicity and binding to coagulation factors but reduce fungicidal activity .
- Acyloxy groups (e.g., benzoyloxy) enhance metabolic stability .
Hybridization Strategies :
- Thiazole or rhodanine moieties introduce hydrogen-bond acceptors , critical for dual FXa/FXIa inhibition .
- Hydrazine linkers improve conformational flexibility, enabling interactions with both S1 and S4 pockets of FXa .
Stereoelectronic Effects :
- Methyl groups at positions 4 and 6 increase ring rigidity , enhancing selectivity for FXa over thrombin .
Computational Insights
Docking studies (SOL program) reveal that hybrid derivatives bind to FXa’s active site via:
- Hydrogen bonds with Asp189 and Gly216.
- π-π stacking with Tyr99 and Trp215.
- Halogen bonds (for 8-Iodo derivatives) with Glu97 .
Key Research Findings
Hybrid Derivatives: Compounds combining pyrroloquinolinone with thiazole or rhodanine exhibit dual anticoagulant activity with minimal off-target effects (e.g., thrombin inhibition IC₅₀ > 10 µM) .
Selectivity : 6-Aryl-substituted derivatives show >100-fold selectivity for FXa over FXIa, while hybrids with hydrazine linkers achieve balanced dual inhibition .
Synthetic Accessibility : Derivatives are synthesized via condensation-heterocyclization sequences with yields >70% .
Biological Activity
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is a bicyclic compound belonging to the pyrroloquinoline family. Its unique structure, characterized by a fused pyrrole and quinoline moiety, contributes to its significant biological activities. This article discusses its biological activity, focusing on its anticoagulant properties and potential therapeutic applications.
- Molecular Formula : C₉H₈N₂O
- Molecular Weight : 157.21 g/mol
The compound's structural features allow it to interact with various biological targets, making it a candidate for further pharmacological studies.
Anticoagulant Activity
Recent studies have highlighted the anticoagulant properties of this compound. It has been evaluated for its ability to inhibit blood coagulation factors Xa and XIa.
In Vitro Studies
In vitro assays demonstrate that certain derivatives of this compound effectively inhibit these coagulation factors:
| Study | Inhibitory Concentration (IC50) | Target |
|---|---|---|
| 0.25 - 0.54 µM | Factor Xa | |
| 0.36 - 0.46 µM | Factor XIa |
These results suggest potential applications in treating thrombotic disorders.
Molecular docking studies have been conducted to predict how this compound interacts with its molecular targets. The binding affinity to coagulation factors indicates a competitive inhibition mechanism that could be exploited in drug design.
Derivatives and Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones and thiosemicarbazide.
- Reactions :
- Formation of hydrazinocarbothioamides.
- Reactions with dimethyl acetylenedicarboxylate to yield various derivatives.
These derivatives have been explored for their anticancer properties and other therapeutic effects.
Anticancer Properties
A study focused on the synthesis of derivatives from this compound showed promising results against tumor cell lines. The lead compound demonstrated significant antiproliferative activity in vivo on hepatocellular carcinoma models:
| Compound | Activity | Mechanism |
|---|---|---|
| Lead Compound | High antiproliferative | Tubulin depolymerization |
This suggests that modifications to the core structure can enhance its therapeutic potential against cancer.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclization reactions of substituted quinoline precursors. For example, 2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinoline-1-ylidene)-hydrazinocarbothioamides react with α-halocarbonyl compounds (e.g., ethyl bromoacetate) under reflux in ethanol to form hybrid derivatives . Optimization involves adjusting solvent polarity, temperature, and catalyst use. Yield improvements (up to 85%) are achieved by controlling stoichiometry and reaction time. Structural validation via -NMR and X-ray crystallography is critical .
Q. How is the structural characterization of this compound performed to confirm purity and isomerism?
- Methodological Answer : Advanced spectroscopic techniques are essential:
- NMR : - and -NMR identify proton environments and carbon frameworks, distinguishing regioisomers (e.g., 1,2,5,6-tetrahydro vs. 5,6-dihydro derivatives) .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Diffraction : Resolves stereochemical ambiguities, such as the spatial arrangement of substituents in hybrid derivatives .
- Chromatography : HPLC with UV detection ensures purity (>98%) by separating byproducts .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : In airtight containers at 2–8°C, away from oxidizers and heat sources .
- First Aid : Immediate decontamination with water for skin contact; seek medical evaluation if ingested .
Q. How does the electronic structure of this compound influence its reactivity in heterocyclic substitutions?
- Methodological Answer : The electron-deficient quinolinone core directs electrophilic substitutions to the pyrrolo nitrogen, while the conjugated system stabilizes radical intermediates. Computational studies (DFT) reveal nucleophilic attack occurs preferentially at the C-2 carbonyl group, enabling functionalization for hybrid molecule synthesis . Substituents at the 6-position (e.g., methyl groups) sterically hinder reactivity, requiring harsher conditions (e.g., DMF at 120°C) .
Advanced Research Questions
Q. How can hybrid molecules (e.g., thiazole-pyrroloquinolinones) be synthesized from this compound, and what are their pharmacological implications?
- Methodological Answer : Thiazole hybrids are synthesized via cyclocondensation of hydrazinocarbothioamide intermediates with α-haloketones. For example, 2-bromoacetophenone derivatives yield 4,4,6-trimethyl-1-(2-(4-arylthiazol-2-yl)hydrazinylidene) derivatives with antitumor activity (IC = 1.2–8.7 µM against MCF-7 cells) . Bioactivity is optimized by varying aryl substituents (e.g., electron-withdrawing groups enhance cytotoxicity) .
Q. How should researchers address contradictions in reported bioactivity data for pyrroloquinolinone derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurity artifacts. Mitigation strategies include:
- Standardized Assays : Use WHO-recommended protocols (e.g., MTT for cytotoxicity) .
- Replication : Independent validation across multiple labs.
- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with activity trends to identify outliers .
Q. What computational methods are effective for predicting the pharmacokinetic properties of 5,6-Dihydro-4H-pyrrolo derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like PARP-1 or topoisomerase II. ADMET predictors (e.g., SwissADME) evaluate logP (1.5–3.2), BBB permeability, and CYP450 interactions . For instance, methyl-substituted derivatives show improved metabolic stability (t > 6 h in human liver microsomes) .
Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?
- Methodological Answer : A 2 factorial design evaluates variables like temperature (X), solvent polarity (X), and catalyst loading (X). Response surface methodology (RSM) identifies optimal conditions (e.g., X = 80°C, X = DMF, X = 5 mol% Pd/C), maximizing yield (92%) while minimizing byproducts . ANOVA validates model significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
